An In-depth Technical Guide to 3-(3-Chlorophenoxy)azetidine Hydrochloride: Properties, Synthesis, and Analytical Methodologies
An In-depth Technical Guide to 3-(3-Chlorophenoxy)azetidine Hydrochloride: Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry
The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery. Its inherent ring strain and three-dimensional architecture offer a unique combination of properties that medicinal chemists can leverage to design novel therapeutics.[1] Unlike more flexible aliphatic amines, the constrained nature of the azetidine ring can impart favorable conformational rigidity, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of the azetidine scaffold can improve physicochemical properties such as solubility and metabolic stability, crucial parameters in the optimization of drug candidates.[1]
This guide focuses on a specific, functionalized member of this class: 3-(3-Chlorophenoxy)azetidine hydrochloride. The presence of a substituted phenoxy group at the 3-position introduces a key vector for interaction with biological targets, while the chloro-substituent can modulate electronic properties and provide a potential site for further derivatization or metabolic interaction. The hydrochloride salt form generally enhances aqueous solubility and crystallinity, facilitating handling and formulation.[2] This document serves as a comprehensive technical resource, consolidating available data on its chemical properties, proposing a robust synthetic pathway, and outlining key analytical methods for its characterization and quality control.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-(3-Chlorophenoxy)azetidine hydrochloride is fundamental for its application in a research setting. While extensive experimental data for this specific molecule is not widely published, we can compile known information and predict key parameters based on its structure and related compounds.
| Property | Value | Source/Comment |
| Chemical Name | 3-(3-Chlorophenoxy)azetidine hydrochloride | IUPAC Nomenclature |
| Synonyms | 3-(3-Chlorophenoxy)azetidinium chloride | |
| CAS Number | 1236861-74-7 | [3] |
| Molecular Formula | C₉H₁₁Cl₂NO | [3] |
| Molecular Weight | 220.10 g/mol | Calculated |
| Monoisotopic Mass | 219.02177 g/mol | Calculated |
| Predicted XlogP | 2.4 | [3] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in water, methanol; sparingly soluble in other organic solvents | General solubility for amine hydrochlorides |
| Melting Point | >300 °C (for Azetidine HCl) | [4] Data for the parent compound; the substituted version may differ. |
Structure:
Caption: Chemical structure of 3-(3-Chlorophenoxy)azetidine hydrochloride.
Proposed Synthesis Pathway
A practical synthesis of 3-(3-Chlorophenoxy)azetidine hydrochloride can be envisioned starting from 1-benzyl-3-hydroxyazetidine, a commercially available building block. The proposed route involves a Williamson ether synthesis followed by debenzylation and salt formation.
Step 1: Williamson Ether Synthesis of 1-Benzyl-3-(3-chlorophenoxy)azetidine
This step involves the coupling of 1-benzyl-3-hydroxyazetidine with 3-chlorofluorobenzene or a related activated aryl halide. A more common and often higher-yielding approach is the reaction with 3-chlorophenol under basic conditions.
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Reactants: 1-benzyl-3-hydroxyazetidine, 3-chlorophenol, a suitable base (e.g., sodium hydride, potassium carbonate).
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Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
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Rationale: The base deprotonates the hydroxyl group of the azetidine, forming an alkoxide that acts as a nucleophile, attacking the carbon of the C-O bond in 3-chlorophenol (or displacing a halide from an activated aryl halide). The benzyl group serves as a protecting group for the azetidine nitrogen, preventing side reactions.
Step 2: Debenzylation and Hydrochloride Salt Formation
The benzyl protecting group is removed via catalytic hydrogenation. The resulting free base is then treated with hydrochloric acid to yield the final product.
-
Reactants: 1-Benzyl-3-(3-chlorophenoxy)azetidine, hydrogen gas, palladium on carbon (Pd/C) catalyst, hydrochloric acid.
-
Solvent: An alcohol such as methanol or ethanol is typically used for hydrogenation.
-
Rationale: The palladium catalyst facilitates the cleavage of the C-N bond of the benzyl group in the presence of hydrogen. The subsequent addition of hydrochloric acid protonates the basic azetidine nitrogen, forming the stable hydrochloride salt which can then be isolated.[5]
Caption: Proposed two-step synthesis of 3-(3-Chlorophenoxy)azetidine hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 3-(3-Chlorophenoxy)azetidine hydrochloride. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons, the aromatic protons of the chlorophenoxy group, and the N-H proton. The chemical shifts and coupling patterns of the azetidine protons will be indicative of the 3-substituted pattern. The aromatic region will display a splitting pattern consistent with a 1,3-disubstituted benzene ring.
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¹³C NMR: The carbon NMR spectrum will provide complementary information, showing characteristic signals for the aliphatic carbons of the azetidine ring and the aromatic carbons. The carbon attached to the oxygen and the carbon attached to the chlorine will have distinct chemical shifts.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of the molecule.
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Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing the hydrochloride salt. In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated free base ([M+H]⁺) at m/z 184.05.[3]
Infrared (IR) Spectroscopy
IR spectroscopy can identify the presence of key functional groups.
-
Expected Absorptions:
-
N-H stretching (as an ammonium salt) in the region of 2400-2800 cm⁻¹.
-
C-O-C (ether) stretching around 1250-1050 cm⁻¹.
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C-Cl stretching in the fingerprint region.
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Aromatic C=C stretching around 1600-1450 cm⁻¹.
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High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the compound. A reverse-phase method would be appropriate.
-
Stationary Phase: C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid to ensure good peak shape) is a good starting point.
-
Detection: UV detection, likely around 220 or 254 nm, where the aromatic ring will absorb.
-
Validation: A validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness to be suitable for routine quality control.[6]
Caption: Analytical workflow for the characterization of 3-(3-Chlorophenoxy)azetidine hydrochloride.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-(3-Chlorophenoxy)azetidine hydrochloride.
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General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicology: While specific toxicological data for this compound is not available, related azetidine hydrochlorides are known to be skin and eye irritants and may cause respiratory irritation.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
3-(3-Chlorophenoxy)azetidine hydrochloride represents a valuable building block for medicinal chemistry, combining the desirable properties of the azetidine scaffold with the potential for diverse interactions afforded by the 3-chlorophenoxy substituent. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a framework for its analytical characterization. As research into novel azetidine-containing compounds continues to expand, a thorough understanding of these fundamental principles is paramount for the successful design and development of the next generation of therapeutics.
References
- Google Patents. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride. CN102827052A.
-
Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
-
PubChem. Azetidine. [Link]
-
PubChem. Azetidine hydrochloride. [Link]
-
Organic Syntheses. (1973). Azetidine. [Link]
-
PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
MDPI. (2022). Degradation of Reactive Brilliant Red X-3B by Photo-Fenton-like Process: Effects of Water Chemistry Factors and Degradation Mechanism. [Link]
- Google Patents. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride. CN102976993A.
-
MDPI. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]
-
PubChemLite. 3-(3-chlorophenoxy)azetidine hydrochloride. [Link]
-
MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
-
ChemRxiv. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
-
National Institutes of Health. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. [Link]
-
Acta Pharmaceutica Sciencia. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. [Link]
-
Bio E-Lingua Publications. (2015). Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. [Link]
-
ResearchGate. (2015). 1H-NMR (400 MHz) and 13C-NMR (100 MHz) spectral data of compound 1 in.... [Link]
-
Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
ScienceOpen. (2016). Supporting Information. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - 3-(3-chlorophenoxy)azetidine hydrochloride (C9H10ClNO) [pubchemlite.lcsb.uni.lu]
- 4. Azetidines | Fisher Scientific [fishersci.com]
- 5. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem [pubchem.ncbi.nlm.nih.gov]
